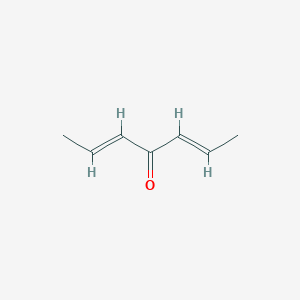

(2E,5E)-hepta-2,5-dien-4-one

Description

Historical Context and Evolution of Dienone Research in Organic Chemistry

The study of dienones has a rich history within organic chemistry, with early research focusing on their synthesis and characteristic reactions. A significant milestone in dienone chemistry was the discovery of the dienone-phenol rearrangement, first reported in 1921 by Karl von Auwers and Karl Ziegler. wikiwand.comwikipedia.org This acid-catalyzed rearrangement, where a cyclohexadienone converts into a stable phenol, opened up new avenues for the synthesis of complex aromatic compounds, including steroids, anthracenes, and phenanthrenes. wikipedia.orgic.ac.uk The mid-20th century saw a surge in mechanistic studies, particularly concerning the dienone-phenol rearrangement, fueled by the development of new analytical techniques. ic.ac.ukacs.org In recent decades, research has expanded to explore the diverse applications of dienones, including their use as intermediates in the synthesis of biologically active molecules and advanced materials. ontosight.airesearchgate.netontosight.ai

Structural Characteristics of the (2E,5E)-Hepta-2,5-dien-4-one Core

The structure of this compound is defined by a seven-carbon chain containing a ketone group at the fourth position and double bonds between the second and third, and fifth and sixth carbons. evitachem.com The "(2E,5E)" designation specifies the stereochemistry at these double bonds.

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.154 g/mol |

| CAS Number | 71718-46-2 |

| Source: EvitaChem evitachem.com, Hoffman Fine Chemicals hoffmanchemicals.com |

The arrangement of alternating double and single bonds in this compound creates a conjugated system. libretexts.org This conjugation, where p-orbitals on adjacent atoms overlap, leads to the delocalization of pi electrons across the molecule. libretexts.org This delocalization has several important consequences for the compound's reactivity and stability.

Conjugated dienes are inherently more stable than their non-conjugated counterparts due to resonance and the delocalization of electron density. libretexts.orglibretexts.org This increased stability influences the types of reactions the molecule will undergo. The conjugated system in dienones makes them susceptible to a variety of reactions, including:

Electrophilic Additions: The electron-rich double bonds can be attacked by electrophiles. evitachem.com The regioselectivity of these additions can often be controlled by reaction conditions, leading to either kinetic or thermodynamic products. youtube.com

Nucleophilic Attacks: The carbonyl group can be attacked by nucleophiles. evitachem.com

Diels-Alder Reactions: The diene component of the molecule can participate in cycloaddition reactions with dienophiles. evitachem.comacs.org

The reactivity of conjugated dienones can be further influenced by the nature of the substituents on the carbon framework.

The geometry of the double bonds in dienones is crucial to their properties and reactivity. The E/Z notation is used to describe the stereochemistry of alkenes where the cis/trans system is ambiguous. creative-chemistry.org.ukchemguide.co.uk This system assigns priority to the substituents on each carbon of the double bond based on atomic number. If the higher priority groups are on opposite sides of the double bond, the configuration is designated as 'E' (from the German entgegen, meaning opposite). chemguide.co.ukstudymind.co.uk If they are on the same side, it is 'Z' (from the German zusammen, meaning together). chemguide.co.ukstudymind.co.uk

In this compound, both double bonds have the 'E' configuration. This means that for each double bond, the carbon chains attached to the double-bonded carbons are on opposite sides. The specific stereochemistry can influence the molecule's shape and how it interacts with other molecules, which can be critical in biological systems and in controlling the outcome of stereospecific reactions. oup.com The interconversion between E and Z isomers, known as E/Z isomerization, can sometimes be induced, for example, by photochemical means. researchgate.netbohrium.com

Overview of Advanced Research Domains Pertaining to this compound and Related Dienones

The unique structural features and reactivity of dienones have made them valuable targets in various areas of advanced chemical research.

Synthetic Organic Chemistry: Dienones like this compound serve as versatile building blocks for the synthesis of more complex molecules. evitachem.comontosight.ai Their ability to undergo a range of reactions allows for the construction of diverse molecular architectures. For instance, cross-conjugated dienones are important precursors for biologically active products. mdpi.com

Materials Science: The conjugated systems of dienones give them interesting electronic properties, leading to their investigation for applications in organic electronics. ontosight.ai

Medicinal Chemistry and Pharmacology: Numerous dienone derivatives have been synthesized and evaluated for their potential biological activities. ontosight.airesearchgate.net Research has explored their potential as anti-inflammatory, antiparasitic, and cytotoxic agents for cancer cells. acs.org The biological activity is often linked to the dienone's ability to act as a Michael acceptor. researchgate.net For example, (2E,5E)-3-Methyl-2,5-heptadien-4-one is an intermediate in the synthesis of a potential volatile compound found in food-contact adhesives.

Flavor and Fragrance Industry: Some dienones possess unique odor profiles, making them useful in the formulation of flavors and fragrances. evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(2E,5E)-hepta-2,5-dien-4-one |

InChI |

InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ |

InChI Key |

XQBYLOYJNLQCLU-GGWOSOGESA-N |

Isomeric SMILES |

C/C=C/C(=O)/C=C/C |

Canonical SMILES |

CC=CC(=O)C=CC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Investigations of 2e,5e Hepta 2,5 Dien 4 One Transformations

Pericyclic Reactions of the Dienone System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The dienone system of (2E,5E)-hepta-2,5-dien-4-one is well-suited to participate in several types of pericyclic reactions, most notably Diels-Alder cycloadditions and sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org In this context, this compound can act as the diene component. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org For acyclic dienes, the reaction requires the diene to adopt an s-cis conformation. libretexts.org

The stereochemical outcome of the Diels-Alder reaction is dictated by the "endo rule," which states that the kinetically favored product is the one in which the substituents of the dienophile are oriented towards the π-system of the diene in the transition state. masterorganicchemistry.comyoutube.com This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the orbitals of the electron-withdrawing groups on the dienophile. youtube.com Although the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is typically formed faster. youtube.com The use of Lewis acid catalysts can enhance the rate and endo selectivity of Diels-Alder reactions. masterorganicchemistry.com

While specific studies on this compound are not extensively detailed in the provided search results, it is noted that it can function as a diene in Diels-Alder reactions with electron-deficient dienophiles, such as maleic anhydride, to yield bicyclic adducts. For some acyclic dienes, high exo selectivity has been observed, particularly when both the diene and dienophile have substituents at their termini. nih.gov The stereoselectivity can be influenced by the bulkiness of Lewis acid catalysts, with some promoting exo selectivity by destabilizing the endo transition state. rsc.org

Table 1: Stereochemical Control in Diels-Alder Reactions of Acyclic Dienes

| Diene System | Dienophile | Catalyst | Major Product | Key Finding |

| Acyclic 1,3-dienes | α,β-enals | B(C6F5)3 | exo-cycloadduct | Bulky Lewis acid promotes exo selectivity. rsc.org |

| Acyclic 1,3-dienes | α,β-enals | AlCl3 | endo-cycloadduct | Traditional Lewis acid favors endo product. rsc.org |

| Terminal-substituted dienes | N-acyloxazolidinones | Et2AlCl | exo product | High exo selectivity observed with substituted termini. nih.gov |

| 2,5-Dimethylfuran | N-arylmaleimide | Heat | exo adduct | Elevated temperatures favor the thermodynamically stable exo product. nih.gov |

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-system. wikipedia.org The most relevant of these for the this compound system are the nih.govnih.gov-sigmatropic rearrangements, namely the Cope and Claisen rearrangements. mdpi.com These reactions proceed through a six-membered cyclic transition state and are thermally allowed. wikipedia.org

The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While this compound itself is not a 1,5-diene, its derivatives, such as the corresponding alcohol (2E,5E)-hepta-2,5-dien-4-ol, can undergo a variation known as the Oxy-Cope rearrangement . In this reaction, a 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The formation of the stable carbonyl group provides a strong thermodynamic driving force for this reaction. wikipedia.org The reaction rate can be dramatically accelerated by the presence of a base, which deprotonates the alcohol to form an alkoxide, in what is known as the anionic Oxy-Cope rearrangement. organic-chemistry.org

The Claisen rearrangement is another nih.govnih.gov-sigmatropic rearrangement, specifically of an allyl vinyl ether, which yields a γ,δ-unsaturated carbonyl compound upon heating. wikipedia.orgbyjus.com This reaction is also driven by the formation of a stable carbonyl group. The mechanism is concerted and proceeds through a highly ordered, chair-like transition state. wikipedia.org For a derivative of this compound to undergo a Claisen rearrangement, it would first need to be converted into an appropriate allyl dienyl ether. The reaction can be catalyzed by Lewis acids, which can allow the reaction to proceed at much lower temperatures. nih.gov

Table 2: Key Features of Relevant nih.govnih.gov-Sigmatropic Rearrangements

| Rearrangement | Substrate | Product | Driving Force | Key Mechanistic Feature |

| Cope | 1,5-diene | Isomeric 1,5-diene | Formation of a more stable alkene | Concerted, pericyclic masterorganicchemistry.com |

| Oxy-Cope | 1,5-dien-3-ol | γ,δ-unsaturated carbonyl | Tautomerization of enol to carbonyl wikipedia.org | Can be accelerated by base (anionic Oxy-Cope) organic-chemistry.org |

| Claisen | Allyl vinyl ether | γ,δ-unsaturated carbonyl | Formation of a stable carbonyl group wikipedia.org | Proceeds through a chair-like transition state organic-chemistry.org |

Nucleophilic and Electrophilic Reactivity at the Dienone Core

The conjugated system of this compound possesses multiple electrophilic sites, making it susceptible to attack by a variety of nucleophiles. The primary sites of attack are the carbonyl carbon and the β- and δ-positions of the conjugated double bonds.

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of a dienone like this compound, both 1,4- and 1,6-conjugate additions are possible. The regioselectivity of the addition depends on the nature of the nucleophile and the reaction conditions.

Common nucleophiles for Michael additions include enolates, amines, and thiols. masterorganicchemistry.com The addition of secondary amines to conjugated carbonyls leads to the formation of 3-aminocarbonyl compounds. wikipedia.org Similarly, thiols can undergo thia-Michael additions. Organocatalysts have been developed to achieve highly stereoselective thia-Michael additions to linear 2,4-dienones. researchgate.net The reaction of amines with α,β-unsaturated ketones can lead to the formation of enamines. libretexts.org While specific studies on this compound are limited in the provided results, the general reactivity patterns of dienones suggest that it would be a viable substrate for such transformations. researchgate.net

Table 3: Regioselectivity in Michael Additions to Dienone Systems

| Nucleophile | Substrate Type | Product Type | Key Observation |

| Amines | Cyclic enones | γ-functionalized adducts | Dienamine catalysis allows for vinylogous Michael addition. nih.gov |

| Thiols | Acyclic 2,4-dienones | 1,4-adducts | Organocatalysis can achieve high stereoselectivity. researchgate.net |

| Phenylacetonitrile | (2E,4E)-1,5-diarylpenta-2,4-dien-1-ones | 1,4-adducts | Regiospecific addition to the double bond closer to the carbonyl. researchgate.net |

Organometallic reagents exhibit varied reactivity towards α,β-unsaturated carbonyl compounds. Hard nucleophiles, such as Grignard reagents (RMgX), typically favor 1,2-addition to the carbonyl carbon, yielding allylic alcohols. youtube.com In contrast, softer nucleophiles, like organocuprates (R₂CuLi), preferentially undergo 1,4-conjugate addition to the β-position of the double bond. wikipedia.orgscribd.com

The mechanism of organocuprate addition is thought to involve the formation of a copper-alkene π-complex, followed by nucleophilic attack at the β-carbon to form a Cu(III) intermediate, which then undergoes reductive elimination to give the 1,4-adduct. iupac.org For dienones like this compound, organocuprates can also effect 1,6-conjugate addition, adding to the δ-position. researchgate.net The choice of reagent and reaction conditions can thus be used to control the regioselectivity of the addition of a carbon nucleophile to the dienone system.

Table 4: Reactivity of Organometallic Reagents with α,β-Unsaturated Carbonyls

| Reagent | Type of Addition | Product | Mechanistic Feature |

| Grignard Reagents (RMgX) | 1,2-addition | Allylic alcohol | Attack at the carbonyl carbon. youtube.com |

| Organocuprates (R₂CuLi) | 1,4-conjugate addition | Saturated ketone | Attack at the β-carbon of the double bond. wikipedia.org |

| Organocuprates (R₂CuLi) | 1,6-conjugate addition | γ,δ-unsaturated ketone | Attack at the δ-carbon of the dienone system. researchgate.net |

Photochemical Transformations and Photoisomerization Processes of Dienones

The extended π-system of this compound makes it susceptible to photochemical transformations upon absorption of ultraviolet (UV) light. A common photochemical reaction of conjugated dienes and polyenes is E/Z (cis/trans) isomerization. acs.org Irradiation of a conjugated dienone can lead to the formation of a mixture of stereoisomers. researchgate.net The thermodynamic instability of Z-dienes often makes their synthesis challenging due to competing polymerization and isomerization back to the more stable E-isomer. nih.gov However, visible light-mediated methods have been developed for the regioselective isomerization of (1E,3E)-dienes to (1E,3Z)-dienes with high selectivity. researchgate.net

In addition to isomerization, conjugated dienones can undergo other photochemical reactions, such as photocycloadditions and electrocyclic reactions. acs.org The specific outcome of the photoreaction depends on the wavelength of light used, the presence of photosensitizers, and the reaction conditions. Lewis acids have been shown to influence the photoisomerization of conjugated dienoic esters, favoring the formation of the Z-isomer. researchgate.net

Table 5: Photochemical Reactivity of Conjugated Dienones

| Reaction Type | Substrate | Conditions | Outcome | Key Finding |

| E/Z Isomerization | Conjugated dienoic esters | UV irradiation, Lewis acid | Selective formation of Z-isomer | Lewis acid can control stereoselectivity. researchgate.net |

| E/Z Isomerization | (1E,3E)-dienes | Visible light | Regioselective formation of (1E,3Z)-diene | Mild conditions for selective isomerization. researchgate.net |

| Electrocyclic reactions | 1,2-dimethylenecyclohexanes | Photolysis | Formation of cyclic products | Dienone photochemistry can lead to ring formation. acs.org |

Oxidation and Reduction Chemistry of Dienones

The conjugated diene and ketone functionalities within this compound present multiple sites for oxidation and reduction reactions. The specific outcomes of these transformations are highly dependent on the reagents and reaction conditions employed, allowing for selective modifications of the carbon-carbon double bonds or the carbonyl group.

Oxidation:

The oxidation of dienones can be directed towards the olefinic bonds, leading to the formation of epoxides or other oxygenated derivatives. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. In the case of a conjugated diene, monoepoxidation is often the preferred pathway, particularly when the diene is present in excess. The reaction proceeds via an electrophilic attack of the peroxy acid on one of the double bonds.

Kinetic studies on the monoepoxidation of acyclic, aliphatic conjugated dienes with dimethyldioxirane have shown that the reaction is sensitive to the substitution pattern of the diene. However, compared to simple alkenes, the epoxidation of conjugated dienes is generally less sensitive to structural effects.

| Diene Substrate | Relative Rate (krel) |

|---|---|

| (2E,4E)-Hexadiene | 1.0 |

| 2-Methyl-1,3-butadiene (Isoprene) | 1.8 |

| 2,3-Dimethyl-1,3-butadiene | 3.5 |

Another oxidative transformation involves the use of transition metal catalysts. For instance, bis-allylic alcohols can undergo oxidative rearrangement to yield dienones. While not a direct oxidation of the dienone itself, this highlights the broader context of oxidative processes in the chemistry of these compounds.

Reduction:

The reduction of dienones can selectively target either the carbonyl group or the carbon-carbon double bonds. Hydride reagents, such as sodium borohydride (NaBH₄), are commonly used for the reduction of ketones to secondary alcohols. For α,β-unsaturated ketones, NaBH₄ typically favors the 1,2-reduction of the carbonyl group, although 1,4-conjugate addition can sometimes occur as a side reaction. In the case of this compound, reduction with NaBH₄ would be expected to yield (2E,5E)-hepta-2,5-dien-4-ol.

Catalytic hydrogenation offers a method for the reduction of the carbon-carbon double bonds. Depending on the catalyst and reaction conditions, either partial or complete saturation of the diene system can be achieved. For example, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) could potentially allow for the selective reduction of one of the double bonds. More active catalysts, such as palladium on carbon (Pd/C) with hydrogen gas, would likely lead to the complete saturation of the diene, ultimately yielding heptan-4-one. The selective hydrogenation of diene-based polymers is a well-established industrial process that demonstrates the feasibility of controlling the extent of reduction in conjugated systems.

Acid-Catalyzed Rearrangements of Dienones (e.g., Dienone-Phenol Rearrangement)

While the dienone-phenol rearrangement is a characteristic reaction of cyclic dienones, leading to the formation of substituted phenols, the analogous rearrangement in acyclic dienones like this compound is not observed. Instead, acyclic divinyl ketones undergo a different and significant acid-catalyzed rearrangement known as the Nazarov cyclization .

The Nazarov cyclization is an electrocyclic reaction that converts divinyl ketones into cyclopentenone derivatives. The reaction is typically promoted by protic acids or Lewis acids. The mechanism involves the protonation of the carbonyl oxygen, which generates a pentadienyl cation. This intermediate then undergoes a 4π-conrotatory electrocyclic ring closure to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product.

For this compound, the Nazarov cyclization would lead to the formation of 3,4-dimethylcyclopent-2-en-1-one. The propensity of the divinyl ketone to adopt the necessary s-trans,s-trans conformation for cyclization significantly influences the reaction rate. Substituents on the dienone backbone can have a pronounced effect on the reaction's facility. For instance, α-substituted substrates often exhibit increased reaction rates due to allylic strain that favors the reactive conformation.

The reaction conditions for the Nazarov cyclization can be optimized to improve yields and selectivity. Studies on substituted dienones have explored various acid catalysts and reaction parameters.

| Entry | Acid Catalyst | Equivalents of Acid | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Trifluoroacetic acid (TFA) | 90 | 0 | 1 min | 63 |

| 2 | Trifluoroacetic acid (TFA) | 4 | 0 | >1 min | Minor Product |

| 3 | Triflimide (Tf₂NH) | 4 | 0 | - | 81 |

| 4 | Triflimide (Tf₂NH) | 1 | 0 | - | Mixture |

| 5 | Triflimide (Tf₂NH) | 0.2 | 0 | - | Mixture |

The data in Table 2 illustrates that both the type and stoichiometry of the acid catalyst are crucial for the success of the Nazarov cyclization. A strong Brønsted acid with a non-nucleophilic counterion, like triflimide, can provide high yields. The requirement for stoichiometric amounts of acid in some cases can be a limitation, though catalytic versions of the Nazarov cyclization have been developed, often by employing dienones with polarizing substituents that facilitate the cyclization.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

In-situ Spectroscopic Monitoring of Dienone Reaction Dynamics

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring the real-time progress of chemical reactions involving dienones like (2E,5E)-hepta-2,5-dien-4-one. youtube.comnih.gov These non-invasive methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. mt.com

For instance, in a reaction such as a Diels-Alder cycloaddition or a Nazarov cyclization involving this compound, an in-situ FTIR probe can monitor the disappearance of the characteristic carbonyl (C=O) and conjugated C=C stretching vibrations of the starting material, while simultaneously tracking the appearance of new vibrational bands corresponding to the cyclic product. youtube.com This provides valuable kinetic data and mechanistic insights into the reaction pathway. nih.gov

Similarly, in-situ Raman spectroscopy can be employed to follow changes in the molecular vibrations during a reaction. uiowa.educityu.edu.hk This technique is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. By monitoring the characteristic Raman shifts of the dienone system, one can gain a deeper understanding of the reaction kinetics and the influence of various parameters, such as temperature and catalyst concentration, on the reaction outcome. nih.gov

Table 1: Potential Applications of In-situ Spectroscopy for this compound Reactions

| Reaction Type | Spectroscopic Technique | Information Gained |

| Diels-Alder Reaction | In-situ FTIR | Real-time monitoring of dienone consumption and cycloadduct formation, reaction kinetics. |

| Nazarov Cyclization | In-situ Raman | Tracking the conversion of the dienone to the cyclopentenone product, catalyst activity. |

| Isomerization | In-situ FTIR/Raman | Monitoring the interconversion between different stereoisomers of the dienone. |

High-Resolution NMR Spectroscopy for Stereochemical, Conformational, and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on its stereochemistry, conformation, and connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl and olefinic protons. The coupling constants between the olefinic protons can confirm the E configuration of the double bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C7 (CH₃) | ~1.9 | ~18 |

| C2/C6 (CH) | ~6.2 | ~135 |

| C3/C5 (CH) | ~7.0 | ~145 |

| C4 (C=O) | - | ~188 |

Note: These are predicted values based on typical shifts for similar conjugated systems and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural insights. slideshare.netlibretexts.org A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity of the carbon skeleton. researchgate.netlongdom.org A NOESY experiment can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. researchgate.net For the acyclic and flexible this compound, NOESY can help to identify the dominant rotational isomers. harvard.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Keto-Enol Tautomerism

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying phenomena such as keto-enol tautomerism. aip.orglibretexts.org

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically appearing in the region of 1650-1685 cm⁻¹ for conjugated ketones. The C=C stretching vibrations of the conjugated system would also be observable, usually in the 1600-1650 cm⁻¹ range. asianpubs.org

Raman spectroscopy provides complementary information. The C=C stretching vibration in the conjugated system is often a strong band in the Raman spectrum, while the C=O stretch may be weaker. aip.org This complementarity is useful for a comprehensive vibrational analysis. uni-siegen.de

These techniques are also powerful for investigating keto-enol tautomerism. Although for simple acyclic ketones the keto form is generally more stable, the presence of conjugation can influence the equilibrium. By searching for the characteristic vibrational modes of the enol form, such as the O-H and C=C-OH stretching vibrations, the presence and relative abundance of the enol tautomer can be assessed under different conditions. asianpubs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O Stretch | 1650-1685 (strong) | 1650-1685 (weak to medium) |

| C=C Stretch (conjugated) | 1600-1650 (medium) | 1600-1650 (strong) |

| C-H Stretch (olefinic) | 3010-3095 (medium) | 3010-3095 (medium) |

| C-H Stretch (aliphatic) | 2850-2960 (medium) | 2850-2960 (medium) |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of its fragmentation patterns. pharmaxchange.info It is also invaluable for identifying transient intermediates and final products in its various chemical reactions. wikipedia.org

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (110.15 g/mol ). The fragmentation pattern of α,β-unsaturated ketones is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. youtube.comlibretexts.org For this compound, characteristic fragments would be expected from the loss of a methyl radical (CH₃) or an acetyl radical (CH₃CO). researchgate.netresearchgate.net

When used to monitor reactions, such as the Diels-Alder reaction, MS can identify the mass of the cycloadduct, confirming the successful outcome of the reaction. In more complex reactions like the Nazarov cyclization, MS can be used to detect and characterize key intermediates, providing crucial evidence for the proposed reaction mechanism. wikipedia.org

Table 4: Predicted Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

| 110 | [M]⁺ |

| 95 | [M - CH₃]⁺ |

| 67 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Diffraction Analysis of Dienone Derivatives and Co-crystals

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of the relatively simple and potentially liquid this compound might be challenging, its derivatives or co-crystals can be analyzed to provide precise information on bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com

For instance, a Diels-Alder adduct of this compound could be crystallized and its structure determined by X-ray diffraction. This would unambiguously confirm the stereochemistry of the cycloaddition. Similarly, co-crystallization with other molecules could provide insights into intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen.

The data obtained from X-ray crystallography serves as a benchmark for validating the conformational analyses performed using computational methods and NMR spectroscopy.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. asianpubs.org The presence of the conjugated dienone chromophore results in strong absorption in the ultraviolet region of the electromagnetic spectrum.

The primary electronic transition observed is the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, may also be observed. azom.com

The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the solvent. ijpbms.com According to the Woodward-Fieser rules for conjugated enones, the λmax for this compound can be estimated. pharmaxchange.inforesearchgate.netlibretexts.org Furthermore, the phenomenon of solvatochromism, where the λmax shifts with changes in solvent polarity, can provide information about the change in dipole moment upon electronic excitation. mt.comresearchgate.netwikipedia.org Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption wavelength. youtube.com

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax in Non-polar Solvent (nm) | Predicted λmax in Polar Solvent (nm) |

| π → π | ~220-240 | Slight red shift |

| n → π | ~300-330 | Blue shift |

Note: These are estimated values. The actual λmax and the magnitude of the solvatochromic shift would need to be determined experimentally.

Theoretical and Computational Investigations of 2e,5e Hepta 2,5 Dien 4 One

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of (2E,5E)-hepta-2,5-dien-4-one is central to its chemical behavior. The molecule possesses a conjugated π-system extending over the two carbon-carbon double bonds and the carbonyl group. This conjugation leads to delocalization of π-electrons, which influences the molecule's stability, reactivity, and spectroscopic properties.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the molecule's reactivity.

HOMO : For a dienone system, the HOMO is expected to have significant contributions from the C=C π-orbitals and the oxygen lone pairs. Its energy level is related to the molecule's ability to donate electrons in chemical reactions.

LUMO : The LUMO is anticipated to be a π* orbital with significant contributions from the carbonyl carbon and the double bonds. Its energy level is indicative of the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition in the UV-Vis spectrum. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies and visualize the shapes of these frontier orbitals. For related divinyl ketone systems, DFT calculations have been employed to understand their electronic properties in the context of their reactivity.

Conformer Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, this compound can exist in different conformations. The rotation around the C-C single bonds adjacent to the carbonyl group and the C-C single bonds of the ethyl groups will lead to various spatial arrangements of the atoms.

Conformer analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. The relative energies of different conformers can be calculated using quantum chemical methods. The global minimum conformation will be the most populated at thermal equilibrium and will largely determine the molecule's observed properties.

Mapping the potential energy surface (PES) provides a comprehensive understanding of the molecule's flexibility and the pathways for conformational changes. For acyclic ketones, computational studies have shown that the relative orientation of the alkyl groups with respect to the carbonyl group is crucial in determining the conformational preferences.

Quantum Chemical Calculations of Reactivity Descriptors and Transition States

Quantum chemical calculations are instrumental in predicting the reactivity of this compound. Reactivity descriptors, derived from conceptual DFT, can provide insights into the sites most susceptible to nucleophilic or electrophilic attack.

Commonly calculated reactivity descriptors include:

Electron Density : Regions of high electron density are prone to electrophilic attack, while regions of low electron density are susceptible to nucleophilic attack.

Fukui Functions : These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Electrostatic Potential (ESP) Map : The ESP map visually represents the charge distribution in the molecule, with negative potential regions (red) indicating sites for electrophilic attack and positive potential regions (blue) indicating sites for nucleophilic attack.

Furthermore, computational chemistry is essential for studying reaction mechanisms by locating and characterizing transition states. For divinyl ketones, a significant area of computational study has been the Nazarov cyclization, a 4π-electrocyclic reaction that forms a cyclopentenone. rsc.org DFT calculations have been used to determine the activation energies and geometries of the transition states for this reaction, providing insights into its stereoselectivity and the influence of substituents. researchgate.netnih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The behavior of this compound in solution can be significantly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules over time, providing a dynamic picture of the solvation process.

MD simulations can be used to:

Determine the preferred solvation structure around the molecule.

Calculate thermodynamic properties such as the free energy of solvation.

Investigate the influence of the solvent on the conformational equilibrium.

Study the dynamics of solvent molecules in the vicinity of the solute.

By combining quantum mechanical calculations with molecular mechanics force fields (QM/MM methods), it is possible to model chemical reactions in solution, taking into account the explicit role of the solvent in stabilizing reactants, products, and transition states.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and intensities can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions can aid in the assignment of experimental NMR signals.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. ufms.br By calculating the energies of electronic transitions and their corresponding oscillator strengths, the absorption maxima (λmax) can be predicted, providing insights into the electronic structure of the conjugated system.

Nonlinear Optical Properties and Their Computational Prediction

Molecules with extended π-conjugated systems, like this compound, can exhibit significant nonlinear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods.

Applications of 2e,5e Hepta 2,5 Dien 4 One As a Synthetic Building Block and in Materials Science

Utilization in Complex Organic Synthesis

The reactivity of (2E,5E)-hepta-2,5-dien-4-one is harnessed by synthetic chemists to construct intricate molecular structures, including those found in nature and novel heterocyclic systems. Its conjugated system allows for both 1,2- and 1,4-addition reactions, cycloadditions, and rearrangements, providing access to a diverse range of chemical entities.

The structural motif of this compound serves as a key intermediate in the synthesis of various natural products, particularly terpenoids. The dienone's framework is adept for constructing cyclic systems, a common feature in many biologically active molecules.

A significant application of dienones in this context is as substrates for the Nazarov cyclization reaction. Under acidic conditions, this compound can undergo a 4π-electrocyclization to form cyclopentenone derivatives. For instance, it can be a precursor to 3,4-dimethylcyclopent-2-en-1-one, which constitutes the core structure of several sesquiterpenoids, such as those in the cuparene family. evitachem.com The synthesis of (±)-cuparene has been approached through various strategies, some of which involve the formation of a five-membered ring from an acyclic precursor, a transformation for which a dienone intermediate is well-suited. nih.govrsc.orgrsc.org

The general transformation highlighting the role of the dienone core in forming terpenoid precursors is summarized in the table below.

| Dienone Precursor | Reaction Type | Key Intermediate | Natural Product Family | Example |

|---|---|---|---|---|

| This compound | Nazarov Cyclization | 3,4-dimethylcyclopent-2-en-1-one | Sesquiterpenoids | Cuparene |

The dienone functionality is a valuable synthon for the construction of various heterocyclic compounds. The presence of both electrophilic and nucleophilic centers, along with the potential for cycloaddition reactions, allows for the formation of rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

One of the classical methods for synthesizing five-membered heterocycles is the Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with a heteroatom source. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com While this compound is a 1,6-dien-4-one, its conjugated system can be chemically modified through reactions like Michael addition to generate a 1,4-dicarbonyl precursor, which can then undergo Paal-Knorr type cyclizations to yield substituted furans, pyrroles, or thiophenes.

Furthermore, the α,β-unsaturated ketone moieties in this compound can react with hydrazine and its derivatives to form nitrogen-containing heterocycles. This reaction is a common strategy for the synthesis of pyridazines. nih.govorganic-chemistry.orgmdpi.comliberty.eduwikipedia.org The initial condensation would likely involve one of the carbonyl-alkene systems to form a pyrazoline ring, which could then be further reacted or rearranged to create more complex heterocyclic structures. The general approach involves the condensation of a 1,4-diketone or a related species with hydrazine. wikipedia.org

| Target Heterocycle | Synthetic Strategy | Required Reagent(s) | Potential Intermediate from Dienone |

|---|---|---|---|

| Substituted Furans | Paal-Knorr Furan Synthesis | Acid catalyst | 1,4-Dicarbonyl derivative |

| Substituted Pyrroles | Paal-Knorr Pyrrole Synthesis | Primary amine or ammonia | 1,4-Dicarbonyl derivative |

| Substituted Thiophenes | Paal-Knorr Thiophene Synthesis | Phosphorus pentasulfide | 1,4-Dicarbonyl derivative |

| Pyridazines | Hydrazine Condensation | Hydrazine (NH2NH2) | Dihydropyridazine derivative |

Role in Polymer Chemistry and Materials Science

The dienone structure is not only a building block for small molecules but also a valuable monomer and functional component in the synthesis of polymers and advanced materials. The conjugated double bonds can participate in polymerization reactions, and the polar carbonyl group can influence the material's properties and provide a site for post-polymerization modification.

Conjugated dienes are well-known monomers for producing important polymers, such as synthetic rubbers. libretexts.org this compound, as a conjugated dienone, can undergo polymerization through its vinyl groups. Radical polymerization is a common method for such monomers. nih.govnsf.gov The polymerization can proceed via 1,2- or 1,4-addition to the diene system.

While the homopolymerization of some conjugated dienes can be slow, their copolymerization with other vinyl monomers is often efficient. nih.gov this compound can be copolymerized with common monomers like styrene, methyl methacrylate, or acrylonitrile to incorporate the dienone functionality into the polymer backbone. This allows for the synthesis of copolymers with a range of properties depending on the comonomer used. The presence of the ketone group in the resulting polymer can enhance properties such as adhesion and thermal stability, and provides a handle for further chemical modification.

| Polymerization Type | Potential Comonomer | Anticipated Polymer Architecture | Potential Properties of Resulting Polymer |

|---|---|---|---|

| Homopolymerization | N/A | Linear chains with pendant carbonyl groups | Potential for cross-linking, enhanced polarity |

| Copolymerization | Styrene | Random or block copolymer | Modified thermal properties (Tg), tunable refractive index |

| Copolymerization | Methyl Methacrylate (MMA) | Random or block copolymer | Improved adhesion, altered mechanical properties |

| Copolymerization | Acrylonitrile (AN) | Random or block copolymer | Enhanced chemical resistance and barrier properties |

The structure of this compound, featuring two activated double bonds, makes it a potential candidate for use as a cross-linking agent in polymer systems. sigmaaldrich.comarcorepoxy.com Cross-linking is a process that forms a three-dimensional network of polymer chains, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. sigmaaldrich.com

The dienone can act as a cross-linker for polymers containing nucleophilic groups (e.g., amines, thiols) through Michael addition reactions. Each of the two α,β-unsaturated systems in the dienone can react with a nucleophilic site on a polymer chain, thus creating a covalent bridge between them. This mechanism is analogous to that of other divinyl cross-linkers, such as divinyl sulfone, which are used to cross-link biopolymers like hyaluronic acid. mdpi.commdpi.comgoogle.com The dienone structure has also been implicated in the cross-linking of proteins, suggesting its reactivity towards biological macromolecules. acs.org

The conjugated π-system and the polar carbonyl group of dienones make them attractive precursors for functional materials with specific optical and sensing properties. mdpi.commdpi.com By modifying the structure of this compound, for example, by attaching chromophores or receptor units, it is possible to create molecules that can be used in optical devices or as chemosensors.

Chemosensors: Dienone derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions and other analytes. mdpi.com For example, a bis(aza-18-crown-6)-containing dienone has been shown to form a supramolecular charge-transfer complex that functions as an "off-on" fluorescent sensor for Ca²⁺ and diammonium ions. frontiersin.orgnih.govresearchgate.net The binding of the analyte to the crown ether moieties disrupts the charge-transfer quenching, leading to a significant increase in fluorescence intensity. The core dienone structure acts as the fluorophore in this system. Similarly, indenone and other dienone derivatives have been developed as colorimetric and fluorescent probes for various metal ions, including copper. nih.gov

Optical Materials: The extended conjugation in dienone derivatives can lead to interesting nonlinear optical (NLO) properties. Molecules with large two-photon absorption cross-sections are valuable for applications such as two-photon polymerization and bioimaging. By attaching strong electron-donating and electron-withdrawing groups to a dienone core, it is possible to create D–π–A (donor-π-acceptor) molecules with significant NLO activity. The dienone acts as the π-bridge connecting the donor and acceptor groups. Such materials are crucial for the fabrication of photonic and optoelectronic devices.

| Functional Material Type | Design Strategy | Key Property | Example Application |

|---|---|---|---|

| Fluorescent Chemosensor | Attachment of ion-binding moieties (e.g., crown ethers) to the dienone core | Analyte-induced change in fluorescence ("off-on" or "on-off" switching) | Detection of metal ions (e.g., Ca²⁺, Cu²⁺) in solution frontiersin.orgnih.gov |

| Nonlinear Optical Material | Creation of a D–π–A structure with the dienone as the π-bridge | Large two-photon absorption cross-section | Microfabrication via two-photon polymerization, optical data storage |

Ligand Design and Coordination Chemistry with Metal Centers

The conjugated π-system of this compound makes it an intriguing candidate for ligand design in coordination chemistry. The two alkene functionalities can coordinate to a metal center, and the lone pairs on the carbonyl oxygen can also participate in binding, potentially leading to various coordination modes. The design of ligands based on this dienone scaffold could offer unique electronic and steric properties to the resulting metal complexes, influencing their reactivity and catalytic activity.

While specific catalytic applications of this compound-metal complexes are not extensively reported in the reviewed literature, the broader class of diene-metal complexes is well-established in catalysis. Transition metals such as rhodium, iridium, and palladium are known to form stable complexes with dienes, which can act as catalysts or precatalysts in a range of organic transformations.

For instance, rhodium(I) complexes with diene ligands are widely used in reactions like hydrogenation, hydroformylation, and conjugate addition. The diene ligand can stabilize the metal center in a low oxidation state and can be readily displaced by other substrates during the catalytic cycle. The electronic properties of the dienone, influenced by the electron-withdrawing carbonyl group, could modulate the catalytic activity of the metal center in this compound complexes.

Below is a hypothetical data table illustrating the potential influence of different metal centers on a generic catalytic reaction, based on known trends for other diene ligands.

| Metal Center | Catalyst Precursor | Reaction Type | Potential Outcome |

| Rhodium (Rh) | [Rh(dienone)Cl]2 | Hydrogenation | High activity for alkene reduction |

| Iridium (Ir) | [Ir(dienone)(cod)]BF4 | C-H Activation | Potential for functionalization of unreactive bonds |

| Palladium (Pd) | Pd(dienone)2 | Cross-coupling | May influence selectivity in Suzuki or Heck reactions |

This table is illustrative and based on the general reactivity of diene-metal complexes, not on specific experimental data for this compound.

A significant area of modern chemistry is asymmetric catalysis, where chiral catalysts are used to produce enantiomerically enriched products. Chiral ligands play a crucial role in this field by creating a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

While this compound itself is achiral, it can be chemically modified to introduce chirality. For example, the introduction of chiral substituents at the termini of the dienone or the stereoselective reduction of the ketone to a chiral alcohol could yield chiral dienone-derived ligands. These chiral ligands could then be coordinated to a metal center to create a chiral catalyst.

The development of chiral diene ligands has been a significant advancement in asymmetric catalysis. For instance, chiral bicyclic dienes have proven to be highly effective ligands for rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones. nih.gov These ligands create a well-defined chiral pocket that controls the facial selectivity of the nucleophilic attack.

A hypothetical chiral ligand derived from this compound could be employed in similar asymmetric transformations. The performance of such a ligand would depend on the nature and position of the chiral element, as well as the metal center and reaction conditions.

The following table illustrates the potential impact of chiral modifications on the enantioselectivity of a hypothetical asymmetric reaction catalyzed by a rhodium complex.

| Chiral Ligand Modification | Metal Complex | Enantiomeric Excess (ee) % |

| Introduction of a chiral auxiliary at the 1-position | [Rh(chiral-dienone)Cl]2 | Potentially moderate to high |

| Stereoselective reduction of the carbonyl to a chiral alcohol | [Rh(chiral-dienol)Cl]2 | Could lead to different stereochemical induction |

| Synthesis of a C2-symmetric bis-dienone ligand | [Rh(bis-chiral-dienone)]BF4 | Potentially high due to a well-defined chiral environment |

This table is a conceptual illustration of how chirality in the ligand can influence the stereochemical outcome of a catalytic reaction and is not based on experimental results for this compound derivatives.

Structure Reactivity and Structure Property Relationships of Dienone Systems

Impact of Substituent Effects on Dienone Reactivity and Selectivity

Substituents on a dienone framework can significantly alter the electron distribution and steric environment of the molecule, thereby profoundly influencing its reactivity and the selectivity of its reactions. These effects are broadly categorized as electronic effects (inductive and resonance) and steric effects.

Electronic Effects: The reactivity of the carbonyl group and the conjugated π-system in dienones is sensitive to the electronic nature of substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through the carbon skeleton.

Electron-Withdrawing Groups (EWGs): When attached to the dienone system, EWGs (e.g., nitro, cyano, haloalkyl groups) decrease the electron density of the conjugated system. This enhances the electrophilicity of the carbonyl carbon and the β-carbon atoms, making the dienone more susceptible to nucleophilic attack. For instance, in a Michael addition reaction, an EWG would activate the dienone towards the addition of a nucleophile.

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl, alkoxy, amino groups) increase the electron density of the π-system through inductive or resonance effects. This can decrease the electrophilicity of the carbonyl carbon but may increase the nucleophilicity of the double bonds, potentially influencing the dienone's role in reactions such as electrophilic additions or as a diene in Diels-Alder reactions.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reactants to the reactive sites of the dienone. This steric hindrance can affect the rate of reaction and can also dictate the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. In reactions like cycloadditions, bulky substituents can influence the facial selectivity of the approach of the dienophile.

The interplay of these electronic and steric factors is crucial in controlling the regioselectivity and stereoselectivity of reactions involving dienones. For example, in the dienone-phenol rearrangement, the migration of a substituent is directed by both electronic stabilization of the intermediate carbocation and steric considerations.

| Substituent Type | Example | Effect on Carbonyl Carbon Electrophilicity | Effect on Conjugated System for Nucleophilic Attack | Predicted Impact on Reaction Rate with Nucleophiles |

|---|---|---|---|---|

| Strongly Electron-Donating | -NH₂ | Decreased | Deactivated | Decreased |

| Weakly Electron-Donating | -CH₃ | Slightly Decreased | Slightly Deactivated | Slightly Decreased |

| Weakly Electron-Withdrawing | -Cl | Slightly Increased | Slightly Activated | Slightly Increased |

| Strongly Electron-Withdrawing | -NO₂ | Increased | Activated | Increased |

Isomeric Studies: Positional and Stereochemical Isomers and Their Chemical Behavior

Isomerism plays a critical role in defining the chemical and physical properties of dienones. For an acyclic dienone like (2E,5E)-hepta-2,5-dien-4-one, both positional and stereochemical isomers are possible, each exhibiting distinct chemical behavior.

Positional Isomers: Positional isomers of hepta-2,5-dien-4-one (B14341563) would involve a different placement of the carbonyl group along the heptadiene chain, for example, hepta-1,4-dien-3-one. The position of the carbonyl group influences the extent and nature of the conjugation, which in turn affects the molecule's stability and reactivity. A cross-conjugated dienone, for instance, will have different electronic properties and reactivity compared to a linearly conjugated isomer.

Stereochemical Isomers: this compound is the stereoisomer where both double bonds have an E (trans) configuration. Other possible stereoisomers include the (2Z,5E), (2E,5Z), and (2Z,5Z) isomers. The geometry of the double bonds has a significant impact on the molecule's shape and steric hindrance.

E,E-isomer: This isomer is generally the most stable due to reduced steric strain, as the larger substituents on the double bonds are positioned on opposite sides. Its more linear and planar conformation allows for effective π-orbital overlap.

E,Z and Z,E-isomers: These isomers will experience more steric hindrance than the E,E-isomer, which can lead to a less planar conformation and potentially reduced conjugation efficiency. This can affect their reactivity in stereospecific reactions.

Z,Z-isomer: This isomer is typically the least stable due to significant steric repulsion between the substituents on the same side of the double bonds. This steric strain can make the molecule more reactive in reactions that relieve this strain.

The synthesis and interconversion of the four isomeric 6-oxo-2,4-heptadienoic acids, a compound structurally related to hepta-2,5-dien-4-one, have been studied. osti.gov This research demonstrates that different isomers can be synthesized and that they can interconvert under certain conditions, such as photocatalysis or base-catalyzed hydrolysis of their esters. osti.gov The different isomers were found to have distinct properties and interactions with enzymes. osti.gov

| Isomer | Configuration | Expected Relative Stability | Reasoning |

|---|---|---|---|

| This compound | trans, trans | Most Stable | Minimal steric hindrance, optimal planarity for conjugation. |

| (2E,5Z)-hepta-2,5-dien-4-one | trans, cis | Less Stable | Increased steric strain due to one cis double bond. |

| (2Z,5E)-hepta-2,5-dien-4-one | cis, trans | Less Stable | Increased steric strain due to one cis double bond. |

| (2Z,5Z)-hepta-2,5-dien-4-one | cis, cis | Least Stable | Significant steric hindrance from two cis double bonds. |

Conjugation Effects and Aromaticity in Dienone Systems

The defining feature of a dienone is the conjugation of a carbonyl group with two carbon-carbon double bonds. This extended π-system has profound effects on the molecule's stability, electronic properties, and reactivity.

Conjugation Effects: In this compound, the p-orbitals of the two double bonds and the carbonyl group overlap, leading to delocalization of the π-electrons over this entire system. This delocalization has several important consequences:

Altered Bond Lengths: The delocalization of electrons results in partial double-bond character for the single bonds within the conjugated system and partial single-bond character for the double bonds. This leads to a more uniform distribution of bond lengths compared to a non-conjugated system.

Modified Reactivity: Conjugation influences the reactivity of the dienone in several ways. It can stabilize the transition states of certain reactions, thereby increasing the reaction rate. aklectures.com For example, conjugated dienes are generally more reactive in electrophilic addition reactions than isolated alkenes. libretexts.org The delocalized system in this compound allows for 1,4- and 1,6-addition reactions, in addition to the expected 1,2-additions to the double bonds and the carbonyl group.

Aromaticity: Aromaticity is a special property of certain cyclic, planar, and fully conjugated molecules that exhibit exceptional stability. Aromatic compounds must satisfy Hückel's rule, which states that the molecule must have 4n+2 π-electrons, where n is a non-negative integer. ucalgary.calibretexts.org

This compound is an acyclic molecule. Therefore, it does not meet the cyclic requirement for aromaticity and is considered a non-aromatic compound. While the conjugated system imparts significant stability, it does not possess the unique and substantial stabilization energy associated with aromatic compounds like benzene.

Systematic Structural Modifications and Their Influence on Chemical Properties

The systematic modification of the structure of a dienone allows for the fine-tuning of its chemical and physical properties. By introducing different functional groups at various positions on the this compound backbone, one can modulate its electronic properties, steric profile, and consequently, its reactivity and spectroscopic characteristics.

Studies on other dienone systems, such as dibenzylidenecyclohexanones, have shown that the nature, position, and number of substituents in the rings have a significant impact on their physicochemical properties. researchgate.net For instance, the oxidation and reduction potentials of these dienones were found to be dependent on the substituents. researchgate.net A linear correlation was observed between the difference in electrochemical potentials and the energy of the long-wavelength absorption maximum, which relates to the color of the compound. researchgate.net

Analogously, for this compound, we can predict that:

Introducing EDGs (e.g., -OCH₃) on the carbon chain would likely lower the oxidation potential (making it easier to oxidize) and shift the UV-Vis absorption maximum to a longer wavelength (a bathochromic or red shift).

Introducing EWGs (e.g., -CF₃) would likely increase the oxidation potential (making it harder to oxidize) and shift the absorption maximum to a shorter wavelength (a hypsochromic or blue shift).

These modifications can be strategically employed to design dienones with specific desired properties for applications in materials science, medicinal chemistry, or as reactive intermediates in organic synthesis.

| Modification | Example Substituent | Predicted Effect on Electron Density of Conjugated System | Predicted Effect on UV-Vis λmax | Predicted Effect on Oxidation Potential |

|---|---|---|---|---|

| Addition of Electron-Donating Group | -OCH₃ | Increase | Bathochromic Shift (to longer wavelength) | Decrease |

| Addition of Electron-Withdrawing Group | -CF₃ | Decrease | Hypsochromic Shift (to shorter wavelength) | Increase |

| Extension of Conjugation | Addition of another C=C bond | Delocalization over a larger system | Significant Bathochromic Shift | Decrease |

| Introduction of Bulky Group near Carbonyl | -C(CH₃)₃ | Minimal electronic effect | Minimal change | Increased due to steric hindrance to planarity |

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-oxo-2,4-heptadienoic acid |

| Benzene |

| Dibenzylidenecyclohexanone |

| Hepta-1,4-dien-3-one |

Future Directions and Emerging Research Avenues for 2e,5e Hepta 2,5 Dien 4 One Chemistry

Integration with Automated and Flow Chemistry Methodologies

The synthesis of (2E,5E)-hepta-2,5-dien-4-one and its derivatives is a promising area for the application of automated and flow chemistry methodologies. Continuous flow chemistry, in contrast to traditional batch processing, offers significant advantages in terms of reaction control, scalability, and safety. nih.govresearchgate.net The precise control over parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields, improved purity, and better reproducibility. rsc.org For the synthesis of conjugated systems like dienones, which may involve thermally sensitive intermediates or exothermic reactions, the superior heat transfer capabilities of flow reactors are particularly beneficial. nih.gov

The potential for integrating in-line purification and analysis techniques within a flow system can streamline the entire synthesis process, from reactants to the final product, without the need for isolating intermediates. researchgate.net This approach not only enhances efficiency but also allows for the safe handling of potentially hazardous reagents or unstable intermediates by generating them in situ for immediate consumption. researchgate.net Although specific examples of the continuous flow synthesis of this compound are not yet prevalent in the literature, the principles of flow chemistry are highly applicable to its synthesis, which often involves condensation or oxidation reactions.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Dienone Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic reactions, minimizing side product formation. |

| Precise Control of Reaction Time | Optimization of reaction conditions to maximize yield and selectivity. |

| Increased Safety | In-situ generation and immediate use of unstable intermediates; smaller reaction volumes reduce risks. |

| Facilitated Scale-up | More straightforward and predictable scaling from laboratory to production quantities. |

| Integration of In-line Analysis | Real-time monitoring of reaction progress for rapid optimization. |

Exploration in Supramolecular Chemistry and Self-Assembly

The conjugated π-system and the polar carbonyl group of this compound make it an intriguing candidate for exploration in supramolecular chemistry and self-assembly. The ability of molecules to spontaneously organize into well-defined, non-covalently bonded architectures is fundamental to the development of new materials with tailored properties. acs.org The planar nature of the dienone backbone could facilitate π-π stacking interactions, while the ketone's oxygen atom can act as a hydrogen bond acceptor. These intermolecular forces are crucial in directing the self-assembly process. acs.org

While research on the self-assembly of simple acyclic dienones is still an emerging field, studies on more complex systems containing conjugated ketone functionalities demonstrate the potential for forming ordered structures such as fibers, gels, or vesicles. acs.orgrsc.org The design of this compound derivatives with appended recognition motifs could lead to the formation of predictable supramolecular polymers or discrete nanoscale objects. The study of these self-assembled structures could be valuable in areas such as materials science and drug delivery. rsc.org

Table 2: Potential Intermolecular Interactions for Self-Assembly of this compound Derivatives

| Interaction Type | Description | Potential Role in Self-Assembly |

| π-π Stacking | Attraction between the electron clouds of the conjugated diene systems. | Could lead to columnar or lamellar structures. |

| Hydrogen Bonding | The carbonyl oxygen acting as an acceptor for hydrogen bond donors. | Can create directional and specific connections between molecules. |

| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the ketone groups. | Contributes to the overall stability and ordering of the assembly. |

| van der Waals Forces | General attractive forces between molecules. | Influence the packing and density of the assembled structure. |

Advanced Characterization Techniques for Dynamic Chemical Processes

A deeper understanding of the reaction mechanisms, kinetics, and conformational dynamics of this compound can be achieved through the application of advanced, in-situ characterization techniques. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on the formation of intermediates and the rates of conversion. mt.comnih.govjascoinc.com

In-situ FTIR, for example, can track the disappearance of reactant peaks and the appearance of product peaks, offering a continuous profile of the reaction progress. youtube.com This is particularly useful for optimizing reaction conditions in both batch and flow synthesis. nih.gov Dynamic NMR spectroscopy, on the other hand, can be employed to study the conformational flexibility of the this compound backbone and to investigate dynamic processes such as isomerism or intermolecular exchange. nih.govnih.gov Computational methods, in conjunction with these experimental techniques, can provide a more complete picture of the energy landscapes of these dynamic processes. acs.orgacs.org

Sustainable and Biocatalytic Approaches in Dienone Synthesis and Transformation

In line with the growing emphasis on green chemistry, the development of sustainable and biocatalytic methods for the synthesis and transformation of this compound is a significant future research direction. mdpi.commdpi.com Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com

For the synthesis of this compound, enzymatic reactions such as aldol (B89426) condensations could provide a green alternative to traditional base- or acid-catalyzed methods. mdpi.comyoutube.comnih.gov Aldolase enzymes, for instance, can catalyze the formation of carbon-carbon bonds with high stereocontrol. Furthermore, oxidoreductase enzymes could be explored for the selective oxidation of corresponding diene-alcohols to the desired dienone. nih.govresearchgate.netorganic-chemistry.org The application of these biocatalytic approaches could lead to more environmentally friendly and efficient synthetic routes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.